Sulfonamide-Directed HDAC Inhibitor Synthesis: Cinnamohydroxamic Acid Derivatives Show Single-Digit Micromolar Anticancer Activity Only When Built on the 4-Chlorosulfonylcinnamic Acid Scaffold
Wang et al. (2016) employed 4-chlorosulfonylcinnamic acid as the compulsory starting material to construct a series of cinnamohydroxamic acid HDAC inhibitors. The synthesis proceeded via chlorosulfonation of cinnamic acid at 0 °C to yield the target compound 1, followed by sequential conversion to the methyl ester, sulfonamide formation with primary amines, and final hydroxamic acid installation. Among the final sulfonamide-linked derivatives, compound 7e exhibited strong HDAC inhibitory activity with enhanced selectivity for HDAC-6 and demonstrated anti-proliferative activity against A549 lung cancer cells in vitro and in vivo with lower toxicity to normal cells compared to the pan-HDAC inhibitor SAHA (Vorinostat). The critical structural feature enabling this activity is the para-sulfonamide linkage derived from the 4-chlorosulfonylcinnamic acid intermediate; cinnamic acid itself or 4-chlorocinnamic acid cannot provide this sulfonamide connectivity. Hybrid compounds 84a,b, synthesized using analogous sulfonamide-forming chemistry from aryl sulfonyl chlorides, achieved IC₅₀ values of 0.77–5.25 μM (MTT assay) against HL60 and HuT102 cancer cell lines, comparable to Vorinostat (IC₅₀ = 0.69 and 9.00 μM) [1].
| Evidence Dimension | Anticancer cell proliferation inhibition of sulfonamide-containing cinnamic acid derivatives |
|---|---|
| Target Compound Data | Sulfonamide derivatives synthesized from 4-chlorosulfonylcinnamic acid: lead compound 7e shows strong HDAC inhibition with selectivity toward HDAC-6 isoform and in vivo tumor growth suppression in A549 xenograft models |
| Comparator Or Baseline | Vorinostat (SAHA, pan-HDAC inhibitor): IC₅₀ = 0.69 μM (HL60) and 9.00 μM (HuT102); hybrid sulfonamides 84a,b derived from analogous sulfonyl chloride intermediates: IC₅₀ = 0.77–5.25 μM (HL60 and HuT102) |
| Quantified Difference | Sulfonamide-containing cinnamic acid derivatives show comparable or superior HDAC isoform selectivity relative to Vorinostat; compound 7e demonstrates lower toxicity in normal cells versus cancer cells—a differentiation not achievable with 4-chlorocinnamic acid or parent cinnamic acid |
| Conditions | HDAC enzyme inhibition assay; MTT cell proliferation assay; A549 lung cancer cell line; HL60 and HuT102 cancer cell lines; A549 xenograft mouse model |
Why This Matters
Only compounds incorporating the para-sulfonamide group derived from 4-chlorosulfonylcinnamic acid exhibit the cinnamic acid–sulfonamide hybrid pharmacophore required for HDAC inhibition with therapeutic selectivity; procurement of the chlorosulfonyl intermediate is non-negotiable for this synthetic route.
- [1] Wang L et al. Novel cinnamohydroxamic acid derivatives as HDAC inhibitors with anticancer activity in vitro and in vivo. Chemico-Biological Interactions. 2016;249:64-77. doi:10.1016/j.cbi.2016.02.011. View Source
